(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
A novel approach through Strecker-type reactions for the synthesis of benzofuran derivatives, including compounds structurally related to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, demonstrates significant antioxidant activities. These derivatives, achieved via a catalytic method using ZnO-nanorods, show promising DPPH radical scavenging and ferric reducing antioxidant power, positioning them as potential antioxidants in various applications (Ezzatzadeh & Hossaini, 2018).
Organic Synthesis Enhancement
Research on the large-scale synthesis of related pyrrolidine derivatives underscores the utility of asymmetric 1,3-dipolar cycloaddition reactions for creating bioactive molecules. This process not only achieves high yields but also emphasizes the importance of such compounds in the synthesis of pharmaceuticals and chemicals, demonstrating the relevance of this compound in facilitating complex synthetic routes (Kotian et al., 2005).
Biological Evaluation and Drug Synthesis
In the domain of novel drug synthesis, the development of new coumarin derivatives, which share a core structural similarity with the benzofuran compound , reveals the potential for antimicrobial activity. Such studies highlight the compound's relevance in the creation of therapeutic agents targeting various microbial infections (Al-Haiza et al., 2003).
Electropolymerization and Material Science
Investigations into conducting polymers derived from low oxidation potential monomers, such as pyrrolidine and related benzofuran structures, illustrate the compound's potential in material science. These polymers, formed via electropolymerization, exhibit exceptional stability and conductive properties, suggesting applications in electronics and nanotechnology (Sotzing et al., 1996).
Catalysis and Chemical Transformations
Research into scandium, yttrium, and lanthanum benzyl and alkynyl complexes, involving ligands derived from pyrrolidine, demonstrates the compound's role in catalyzing Z-selective linear dimerization of phenylacetylenes. This catalytic activity is pivotal in synthetic chemistry, enabling precise control over product formation in polymerization and other chemical transformations (Ge et al., 2009).
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-27-18-9-6-14(21(28-2)23(18)29-3)12-19-20(26)15-7-8-17(25)16(22(15)30-19)13-24-10-4-5-11-24/h6-9,12,25H,4-5,10-11,13H2,1-3H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENQWHPAGOGTEC-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.